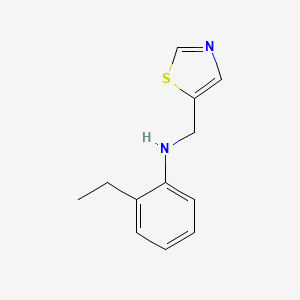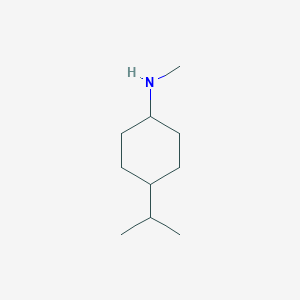![molecular formula C10H11N3O2S B13270189 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13270189.png)
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene-2-carbohydrazide with an isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with acetylcholine receptors, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: A precursor in the synthesis of the target compound.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Morpholine derivatives: Compounds containing the morpholine ring are used in various pharmaceutical applications.
Uniqueness
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is unique due to the combination of the thiophene, oxadiazole, and morpholine rings in a single molecule. This unique structure imparts distinct electronic and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine |
InChI |
InChI=1S/C10H11N3O2S/c1-2-8(16-5-1)10-13-12-9(15-10)7-6-14-4-3-11-7/h1-2,5,7,11H,3-4,6H2 |
InChI Key |
VIZQWPFWAHBIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13270107.png)


![Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13270116.png)
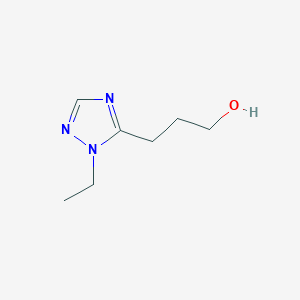
![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B13270136.png)


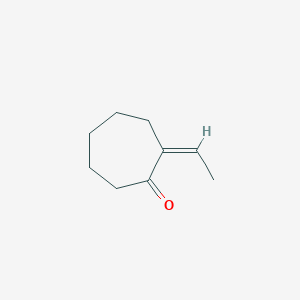
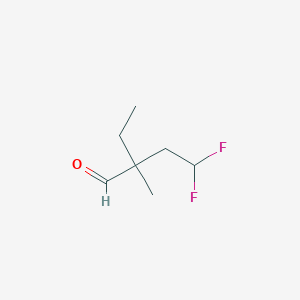
amine](/img/structure/B13270168.png)

